molecular formula C8H12O3S B075735 Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate CAS No. 1198-44-3

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

Cat. No. B075735
CAS RN: 1198-44-3
M. Wt: 188.25 g/mol
InChI Key: FXADJIANKOBZGT-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate is a chemical compound of interest due to its potential applications in various fields of chemistry and material science. While specific research directly referencing this compound is limited, insights can be drawn from studies on similar ethylated compounds and their chemical behaviors.

Synthesis Analysis

The synthesis of complex organic compounds like Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate often involves multi-step reactions, starting from simpler molecules and incorporating functional groups through various chemical reactions. Analogous compounds, such as ethylated thiopyrans and related heterocyclic compounds, have been synthesized through routes involving condensation reactions, cyclization, and functional group transformations (Sosnovskikh, 2018).

Molecular Structure Analysis

The molecular structure of such compounds is critical in determining their chemical reactivity and physical properties. Structural analyses often involve spectroscopic methods, including NMR, IR, and mass spectrometry, to elucidate the arrangement of atoms and the configuration of functional groups within the molecule. Detailed structural analysis supports understanding the compound's reactivity and potential applications.

Chemical Reactions and Properties

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate, like its analogs, participates in various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity can be further analyzed through studies on similar sulfur-containing heterocycles, which often exhibit unique chemical behaviors due to the presence of the sulfur atom (Sosnovskikh, 2019).

Scientific Research Applications

  • Synthesis of Functionalized Thiopyran Derivatives :

    • Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate reacts with acetylenic esters to produce phosphorus ylides with a thiopyran-4-one ring moiety, further yielding functionalized thiopyran derivatives through an intramolecular Wittig reaction (Asghari, Firouzzade Pasha, & Tajbakhsh, 2016).
  • Preparation of Reagents for Thiopyran Introduction :

    • It assists in the preparation of reagents useful for the synthesis of thiopyran-containing compounds, demonstrated by converting dimethyl 3,3′-thiobispropanoate into tetrahydro-4H-thiopyran-4-one and its derivatives (Ward et al., 2007).
  • Synthesis of Pyrido and Imidazo Derivatives :

    • Used in synthesizing ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives and imidazo[1,2-a]pyridine derivatives, which are important in medicinal chemistry (Arrault et al., 2002).
  • Microwave-mediated Regioselective Biginelli Reaction :

    • This compound is involved in the Biginelli reaction to synthesize novel ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates under microwave irradiation in solvent- and catalyst-free conditions (Harikrishnan et al., 2013).
  • Phosphine-catalyzed [4 + 2] Annulation :

    • Ethyl 2-methyl-2,3-butadienoate undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
  • Decyclization Reactions for Ethyl Benzothiophene Carboxylates :

    • Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to give various derivatives, indicating its utility in organic synthesis (Vasileva et al., 2018).
  • Antimicrobial Activity of Pyrimidine Glycosides :

    • Ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives are reacted with different reagents to synthesize compounds that are screened for antimicrobial activity (El‐Sayed et al., 2008).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 4-oxothiane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3S/c1-2-11-8(10)6-5-12-4-3-7(6)9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXADJIANKOBZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292669
Record name Ethyl 4-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

CAS RN

1198-44-3
Record name 1198-44-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-oxothiane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RM Cross, JR Maignan, TS Mutka, L Luong, J Sargent… - 2011 - ACS Publications
Antimalarial activity of 1, 2, 3, 4-tetrahydroacridin-9 (10H)-ones (THAs) has been known since the 1940s and has garnered more attention with the development of the acridinedione …
Number of citations: 79 pubs.acs.org
F Shirai, T Tsumura, Y Yashiroda, H Yuki… - Journal of Medicinal …, 2019 - ACS Publications
… To a suspension of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (3b, 2.0 g, 10.6 mmol) in water (20 mL) were added S-methylisothiourea sulfate (1.14 equiv, 3.35 g, 12.3 mmol) …
Number of citations: 44 pubs.acs.org

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